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Compound of Interest

Compound Name: Ampk-IN-6

Cat. No.: B15621293 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

detailed, data-driven comparison of two notable inhibitors of AMP-activated protein kinase

(AMPK): AMPK-IN-6 and SBI-0206965. This document summarizes their potency, selectivity,

and mechanisms of action, supported by available experimental data and protocols.

Introduction
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis,

making it a significant target in therapeutic areas such as metabolic diseases and oncology.

Inhibition of AMPK has emerged as a potential strategy in cancer therapy, where tumor cells

often exhibit altered metabolic pathways. This guide focuses on a comparative analysis of two

small molecule inhibitors, AMPK-IN-6 and SBI-0206965, to aid researchers in selecting the

appropriate tool compound for their studies.

Potency and Selectivity: A Head-to-Head
Comparison
A critical aspect of any kinase inhibitor is its potency towards the intended target and its

selectivity profile across the human kinome. The following tables summarize the available

quantitative data for AMPK-IN-6 and SBI-0206965.

Table 1: In Vitro Potency against Primary Targets
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Compound Target IC50 (nM) Assay Type Reference

AMPK-IN-6 AMPK 93 Enzymatic Assay [1]

SBI-0206965 ULK1 108 Cell-free assay [2]

ULK2 711 Cell-free assay [2]

AMPK

Not explicitly

defined as a

primary target

initially, but

potent inhibition

observed.

Various [3]

Table 2: Kinase Selectivity Profile

Compound
Number of
Kinases
Profiled

Concentration

Off-Target
Kinases
Significantly
Inhibited
(>75%
inhibition
relative to
primary target)

Reference

AMPK-IN-6
Data not publicly

available
- - -

SBI-0206965 326 -

17 (including

NUAK1,

MARK3/4)

[3][4]

456 10 µM

10 (including

FAK, FLT3, Src,

Jak3)

[5]

Note: The full kinase selectivity profile for AMPK-IN-6 is not yet publicly available. The

selectivity of SBI-0206965 has been shown to be influenced by the presence of a large
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gatekeeper residue, with a preference for methionine, in the kinase ATP-binding pocket[3].

Mechanism of Action and Cellular Effects
AMPK-IN-6 is a novel pyridine-2-one derivative identified as a potent AMPK inhibitor. In cellular

assays, it has been shown to induce apoptosis and inhibit autophagy, suggesting its potential in

cancer research, particularly in the context of pulmonary arterial hypertension[1].

SBI-0206965 was initially developed as a potent and selective inhibitor of the autophagy-

initiating kinase ULK1 and its homolog ULK2[2]. Subsequent studies revealed its potent

inhibitory activity against AMPK[3]. SBI-0206965 has been demonstrated to have off-target

effects, including the inhibition of insulin-stimulated glucose uptake[3].

Signaling Pathways
The signaling pathways of AMPK and its downstream effector ULK1 are intricately linked,

playing central roles in cellular metabolism and autophagy.

Caption: Simplified AMPK signaling pathway showing upstream activators and downstream

effects.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are representative protocols for key assays used to characterize kinase

inhibitors.

In Vitro Kinase Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency (IC50) of an

inhibitor against a purified kinase.

Reagents and Materials:

Purified recombinant AMPK enzyme.

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
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ATP.

Substrate (e.g., SAMS peptide).

Test compounds (AMPK-IN-6 or SBI-0206965) at various concentrations.

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

384-well plates.

Procedure:

1. Prepare serial dilutions of the test compounds in DMSO.

2. In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

3. Initiate the kinase reaction by adding ATP.

4. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

5. Stop the reaction and measure the amount of ADP produced using a detection reagent

according to the manufacturer's instructions (e.g., ADP-Glo™).

6. The luminescent signal, which is proportional to the amount of ADP generated, is

measured using a plate reader.

7. Calculate the percent inhibition for each compound concentration relative to a DMSO

control.

8. Determine the IC50 value by fitting the data to a dose-response curve.

Start Prepare Reagents Plate Kinase, Substrate, Inhibitor Initiate Reaction with ATP Incubate Detect ADP Measure Signal Analyze Data (IC50) End

Click to download full resolution via product page

Caption: Workflow for a typical in vitro kinase assay.
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Cellular Target Engagement Assay (General Protocol)
This protocol outlines a general method to confirm that a compound interacts with its intended

target within a cellular context.

Reagents and Materials:

Cell line expressing the target kinase (e.g., HEK293 cells).

Cell culture medium and supplements.

Test compounds at various concentrations.

Lysis buffer.

Antibodies for the target protein (total and phosphorylated forms).

Western blot reagents and equipment.

Procedure:

1. Seed cells in multi-well plates and grow to a suitable confluency.

2. Treat the cells with a range of concentrations of the test compound or a vehicle control

(DMSO) for a specified duration.

3. Lyse the cells and collect the protein lysates.

4. Determine the protein concentration of each lysate.

5. Perform SDS-PAGE and transfer the proteins to a membrane (Western blotting).

6. Probe the membrane with primary antibodies against the phosphorylated form of a known

downstream substrate of the target kinase and the total amount of the substrate or a

housekeeping protein.

7. Incubate with a corresponding secondary antibody.

8. Visualize the protein bands using an appropriate detection system.
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9. Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation

of the downstream target.

Conclusion
Both AMPK-IN-6 and SBI-0206965 are potent inhibitors of AMPK, with SBI-0206965 also

demonstrating strong activity against ULK1/2. The choice between these two compounds will

depend on the specific research question.

AMPK-IN-6 appears to be a more recently developed and potent AMPK inhibitor. However,

its full selectivity profile is not yet publicly available, which is a critical consideration for

interpreting cellular data.

SBI-0206965 is a well-characterized dual inhibitor of ULK1/2 and AMPK. While its

polypharmacology is better understood, researchers should be aware of its off-target effects,

particularly on glucose metabolism, and use appropriate controls to ensure that observed

phenotypes are due to the inhibition of the intended target.

For studies specifically focused on the role of AMPK, and where potential off-target effects on

ULK1 are a concern, further characterization of AMPK-IN-6's selectivity would be highly

valuable. For investigating the interplay between AMPK and ULK1 signaling, SBI-0206965

remains a useful tool, provided its limitations are acknowledged. As with any pharmacological

inhibitor, the use of multiple tool compounds with different chemical scaffolds and genetic

validation methods is recommended to strengthen experimental conclusions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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